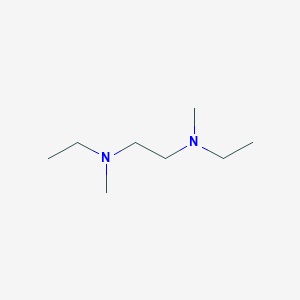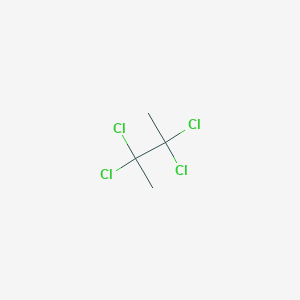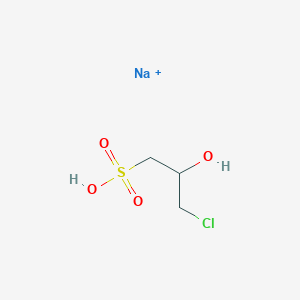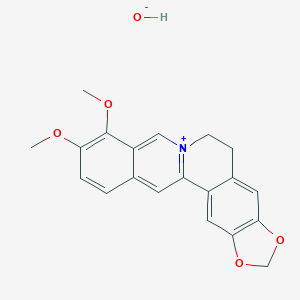
Berberine hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berberine hydroxide is a naturally occurring alkaloid with a wide range of pharmacological properties. It is commonly found in plants such as Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. Berberine hydroxide has been used in traditional medicine for centuries, and recent scientific research has highlighted its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Berberine hydroxide is complex and multifaceted. It has been shown to modulate various signaling pathways in the body, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine hydroxide can also interact with various receptors in the body, including serotonin receptors, dopamine receptors, and adenosine receptors.
生化学的および生理学的効果
Berberine hydroxide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels in patients with type 2 diabetes. Berberine hydroxide has also been found to have a beneficial effect on lipid metabolism, reducing blood cholesterol levels and improving lipid profiles.
実験室実験の利点と制限
Berberine hydroxide has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it an inexpensive and readily available research material. Berberine hydroxide also has a wide range of pharmacological properties, making it a versatile tool for investigating various diseases. However, there are also limitations to using Berberine hydroxide in lab experiments. Its complex mechanism of action makes it difficult to isolate specific effects, and its bioavailability can vary depending on the method of administration.
将来の方向性
There are several future directions for research on Berberine hydroxide. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine hydroxide has been shown to have a beneficial effect on cognitive function and memory, and further research could explore its potential as a treatment for these diseases. Another area of focus is its potential as an anti-cancer agent. Berberine hydroxide has been shown to have a cytotoxic effect on cancer cells, and further research could explore its potential as a treatment for various types of cancer.
Conclusion:
Berberine hydroxide is a natural compound with a wide range of pharmacological properties. It has been extensively studied for its therapeutic potential in various diseases, and its complex mechanism of action makes it a versatile tool for investigating various biological processes. While there are limitations to using Berberine hydroxide in lab experiments, its potential as a therapeutic agent for various diseases makes it an important area of research for the future.
合成法
Berberine hydroxide can be synthesized from the roots, stems, and bark of plants that contain it. The most common method of extraction is through the use of solvents such as ethanol or methanol. The extracted material is then purified through various techniques such as chromatography, crystallization, and distillation.
科学的研究の応用
Berberine hydroxide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, anti-cancer, and anti-microbial properties. Berberine hydroxide has also been found to have a beneficial effect on cardiovascular health, neurodegenerative diseases, and gastrointestinal disorders.
特性
CAS番号 |
117-74-8 |
|---|---|
製品名 |
Berberine hydroxide |
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC名 |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |
InChI |
InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |
InChIキー |
GMMNRSJSVLUGRV-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
正規SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
その他のCAS番号 |
117-74-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




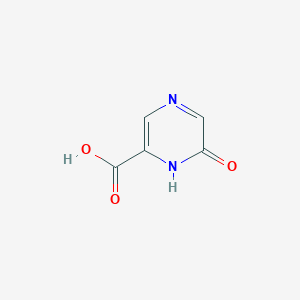
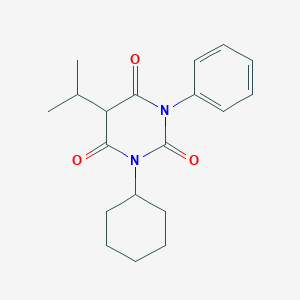
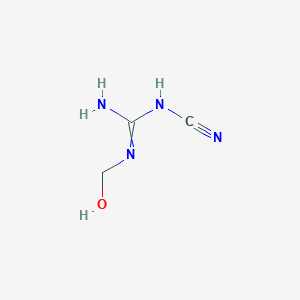
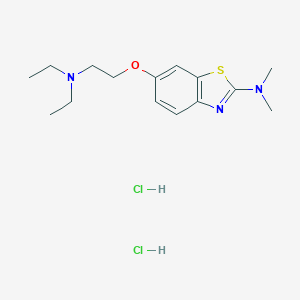
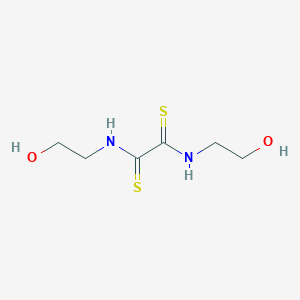
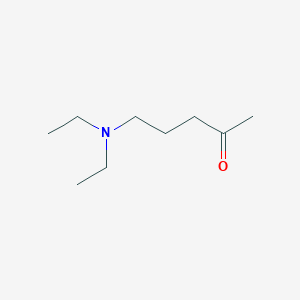
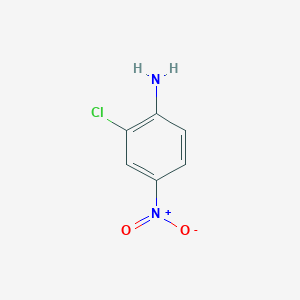
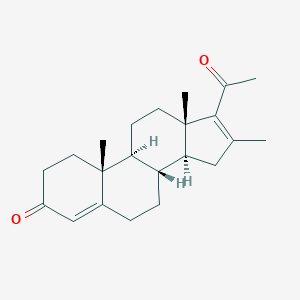
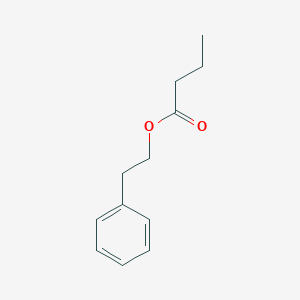
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
